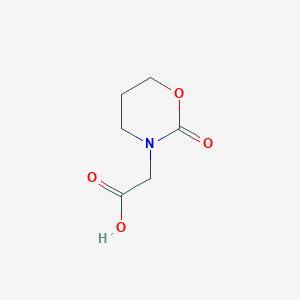
2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid
概述
描述
“2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid” is a heterocyclic organic compound with a molecular formula of C6H9NO4 . It is also known as oxazinanone acetic acid. The compound is a white crystalline powder that is soluble in water and organic solvents.
Molecular Structure Analysis
The molecular structure of “2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid” is represented by the InChI code: 1S/C6H9NO4/c8-5(9)4-7-2-1-3-11-6(7)10/h1-4H2,(H,8,9) . The molecular weight of the compound is 159.14 .Physical And Chemical Properties Analysis
The compound is a white crystalline powder. It is soluble in water and organic solvents. The molecular weight of the compound is 159.14 . The InChI code representing its molecular structure is 1S/C6H9NO4/c8-5(9)4-7-2-1-3-11-6(7)10/h1-4H2,(H,8,9) .科学研究应用
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is conducive to forming esters and amides, which are often key functional groups in drug molecules. For example, it can be used to create prodrugs that improve the bioavailability of therapeutic agents .
Organic Synthesis
In organic chemistry, 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid serves as a building block for the synthesis of complex molecules. Its reactivity allows for the formation of heterocyclic compounds, which are prevalent in many organic synthesis pathways .
Antimicrobial Agents
The compound has potential applications in developing antimicrobial agents. Its structural features can be modified to target specific microbial enzymes or pathways, contributing to the creation of new antibiotics or antifungal medications .
Anticancer Research
Researchers are exploring the use of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid derivatives in anticancer therapy. These derivatives can be designed to interfere with cancer cell metabolism or to be used as carriers for targeted drug delivery .
Material Science
In material science, this compound can be used to synthesize polymers with unique properties. These polymers could have applications in creating new materials for medical devices or biodegradable plastics .
Analytical Chemistry
2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid: can be employed as a standard or reagent in analytical chemistry. It may be used in quantitative analysis methods, such as HPLC or mass spectrometry, to identify or measure other substances .
Agricultural Chemistry
There is potential for this compound to be used in the development of new pesticides or herbicides. Its chemical structure could be tailored to affect specific pests or weeds without harming crops or the environment .
Antioxidant Research
The compound’s derivatives are being studied for their antioxidant properties. They could play a role in neutralizing free radicals, which are implicated in various diseases and aging processes .
安全和危害
The compound is associated with several safety precautions. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting it in eyes, on skin, or on clothing . It is also recommended to handle it under inert gas and protect it from moisture . The compound should be kept away from heat/sparks/open flames/hot surfaces .
属性
IUPAC Name |
2-(2-oxo-1,3-oxazinan-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-5(9)4-7-2-1-3-11-6(7)10/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGYGTNFBYWKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248371 | |
| Record name | Dihydro-2-oxo-2H-1,3-oxazine-3(4H)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190392-66-5 | |
| Record name | Dihydro-2-oxo-2H-1,3-oxazine-3(4H)-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190392-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-2-oxo-2H-1,3-oxazine-3(4H)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1456931.png)
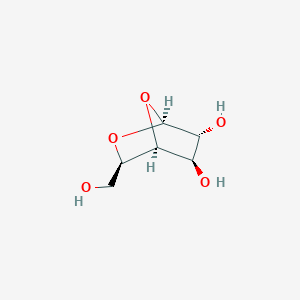

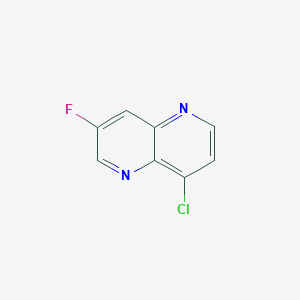
![4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1456937.png)
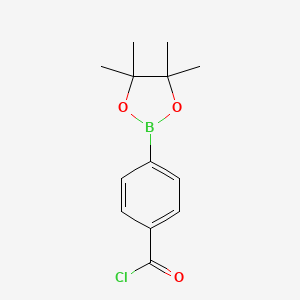



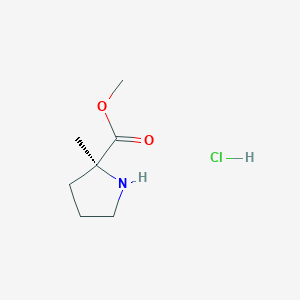

![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1456950.png)

![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)